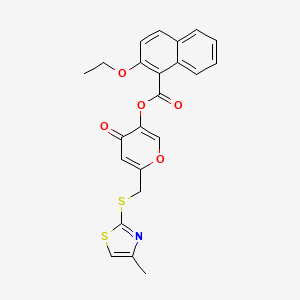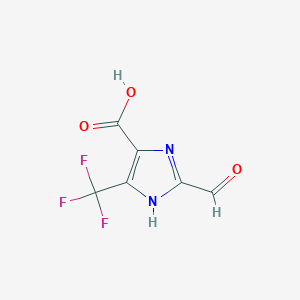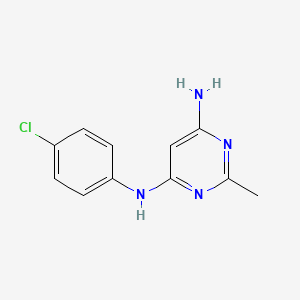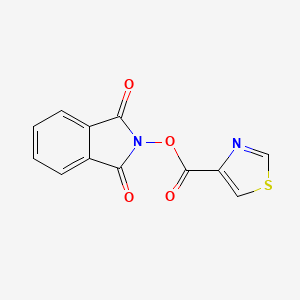![molecular formula C20H18N8O B2361089 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396880-08-2](/img/structure/B2361089.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N8O and its molecular weight is 386.419. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Potential
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the chemical structure of interest, have shown significant potential as cardiovascular agents. These compounds have demonstrated promising coronary vasodilating and antihypertensive activities, indicating their potential use in developing new cardiovascular drugs (Sato et al., 1980).
Antimicrobial Activity
Research on derivatives of triazolo[4,3-b]pyridazines has uncovered compounds with pronounced antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bhuiyan et al., 2006).
Antiviral Capabilities
Studies on triazolo[4,3-b]pyridazine derivatives have demonstrated their promising antiviral activity against the hepatitis A virus (HAV). This suggests a potential pathway for developing novel antiviral drugs using this chemical backbone, offering new avenues in antiviral therapy (Shamroukh & Ali, 2008).
Antitumor and Antimicrobial Synthesis
The creation of enaminones and their derivatives, including compounds with triazolo[4,3-b]pyridazine moieties, has been explored for their antitumor and antimicrobial activities. These findings underline the chemical's versatility and its potential applications in creating new cancer treatments and antibacterial agents (Riyadh, 2011).
Anti-Diabetic Properties
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their anti-diabetic properties through DPP-4 inhibition. This research indicates the potential of such compounds in the development of new treatments for diabetes, demonstrating the broad therapeutic capabilities of triazolo[4,3-b]pyridazine derivatives (Bindu et al., 2019).
properties
IUPAC Name |
6-pyrrolidin-1-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O/c29-20(17-7-8-18(25-23-17)27-10-1-2-11-27)22-15-5-3-4-14(12-15)16-6-9-19-24-21-13-28(19)26-16/h3-9,12-13H,1-2,10-11H2,(H,22,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCDURPWUINXAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)




![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)




![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)
![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)
